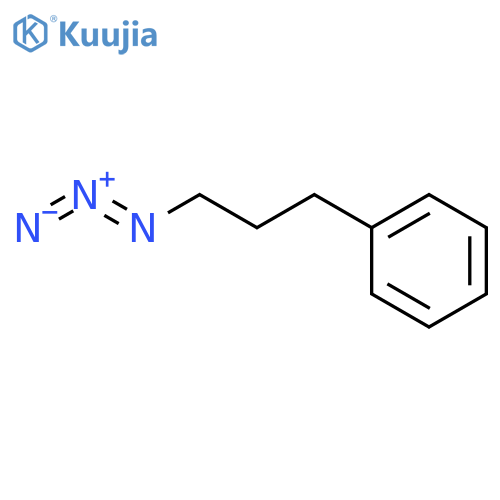Cas no 27126-20-1 ((3-azidopropyl)benzene)

(3-azidopropyl)benzene structure
商品名:(3-azidopropyl)benzene
(3-azidopropyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, (3-azidopropyl)-
- 3-azidopropylbenzene
- (3-azidopropyl)benzene
- (3-azido-propyl) benzene
- DTXSID60395787
- 27126-20-1
- AKOS010630457
- (3-azido-propyl)benzene
- FWMBBQJILJGRRI-UHFFFAOYSA-N
- CHEMBL3236137
- SCHEMBL13526333
- EN300-98668
- F2157-0486
- CBA12620
-
- MDL: MFCD05148774
- インチ: InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChIKey: FWMBBQJILJGRRI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 161.09543
- どういたいしつりょう: 161.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 48.76
(3-azidopropyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-98668-10.0g |
(3-azidopropyl)benzene |
27126-20-1 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
| Life Chemicals | F2157-0486-5g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 5g |
$1512.0 | 2023-09-06 | |
| Enamine | EN300-98668-0.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
| Enamine | EN300-98668-1.0g |
(3-azidopropyl)benzene |
27126-20-1 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
| Life Chemicals | F2157-0486-0.25g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 0.25g |
$454.0 | 2023-09-06 | |
| Life Chemicals | F2157-0486-0.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 0.5g |
$478.0 | 2023-09-06 | |
| Life Chemicals | F2157-0486-2.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95%+ | 2.5g |
$1008.0 | 2023-09-06 | |
| A2B Chem LLC | AV37807-2.5g |
(3-azidopropyl)benzene |
27126-20-1 | 95% | 2.5g |
$1748.00 | 2024-04-20 | |
| Enamine | EN300-98668-10g |
(3-azidopropyl)benzene |
27126-20-1 | 95% | 10g |
$2884.0 | 2023-09-01 | |
| 1PlusChem | 1P019U5R-50mg |
(3-azidopropyl)benzene |
27126-20-1 | 95% | 50mg |
$294.00 | 2025-03-04 |
(3-azidopropyl)benzene 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
27126-20-1 ((3-azidopropyl)benzene) 関連製品
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
